2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 1013990-19-6

2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Catalog Number: EVT-2996526
CAS Number: 1013990-19-6
Molecular Formula: C23H27N7O3
Molecular Weight: 449.515
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided papers focus on xanthine derivatives as potent and selective antagonists for adenosine receptors, particularly the A2B subtype [, , , ]. These compounds are primarily investigated for their potential in treating various diseases like asthma, diabetes, and obesity [].

Synthesis Analysis
  • Alkylation of 8-bromotheophylline: This approach utilizes 8-bromotheophylline as a starting material, reacting it with various arylalkyl or alkenyl halides to introduce substituents at the 7-position [].
  • Introduction of heterocycles at the 8-position: Researchers have explored incorporating various heterocycles like pyrazole, isoxazole, pyridine, and pyridazine at the 8-position of the xanthine core. This is typically achieved through reactions with appropriate heterocyclic precursors [].
  • Modification of the substituents: Further modifications involve exploring different spacer groups (e.g., acetamide, oxyacetamide, urea) on the introduced heterocycles and varying the substituents at the 3- and 4-positions of phenylacetamide moieties [].
Molecular Structure Analysis

Crystallographic studies and computational modeling have been employed to elucidate the structural features governing the binding affinity and selectivity of these compounds [].

Mechanism of Action

Xanthine derivatives, including the target compound's structural analogs, primarily function as adenosine receptor antagonists. They exert their effects by competitively binding to adenosine receptors, thereby inhibiting the binding of endogenous adenosine [, ].

Specifically, A2B adenosine receptor antagonists block the activation of downstream signaling pathways mediated by this receptor subtype, which are implicated in various physiological processes like inflammation and immune responses [].

Applications
  • Inflammatory Diseases: A2B adenosine receptor antagonists show promise in treating inflammatory conditions like asthma and inflammatory bowel disease [].
  • Metabolic Disorders: These compounds have been investigated for their potential in managing diabetes and obesity [].

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor with an IC50 value of 23.5 nM. [] It also demonstrates moderate antihyperglycemic activity comparable to the drug Linagliptin in oral glucose tolerance tests (OGTT) and improves the pathological state of diabetic mice. []
  • Relevance: Though structurally distinct in some aspects, (R)-40 shares a core xanthine structure (1,3-disubstituted-2,6-dioxo-purine) with the target compound, 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. Both compounds feature substitutions at the 1 and 7 positions of the xanthine core, highlighting the importance of these positions for biological activity. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: MRE2028F20 acts as a potent and selective human A2B adenosine receptor antagonist. [] Its Ki value at the human A2B receptor is 38 nM, while showing negligible affinity towards A1, A2A, and A3 adenosine receptor subtypes. []
  • Relevance: MRE2028F20 exemplifies a series of 8-heterocycle-substituted xanthines explored for their A2B adenosine receptor antagonism. [] Similar to 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, it possesses a pyrazole ring directly linked to the 8th position of the xanthine core. This structural similarity suggests a potential role of the 8-pyrazole-xanthine scaffold in mediating interactions with adenosine receptors. []

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 serves as a highly potent and selective human A2B adenosine receptor antagonist. [] It displays a Ki value of 5.5 nM for the A2B subtype, with excellent selectivity over other adenosine receptor subtypes (A1, A2A, A3). [, ] MRE2029F20 is also a valuable pharmacological tool for studying A2B receptors. []
  • Relevance: MRE2029F20, like 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, belongs to the 8-pyrazole-xanthine family of compounds. [] This shared structural motif, along with MRE2029F20's potent and selective A2B adenosine receptor antagonism, strengthens the potential significance of this scaffold in designing targeted adenosine receptor modulators. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: MRE2030F20, similar to its counterparts MRE2028F20 and MRE2029F20, displays high affinity and selectivity for the human A2B adenosine receptor. [] With a Ki value of 12 nM for the A2B receptor and negligible affinity for the other subtypes (A1, A2A, and A3), it further exemplifies the structure-activity relationships within this class of 8-pyrazole-xanthine derivatives. []
  • Relevance: The structural resemblance between MRE2030F20 and 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, specifically the presence of the 8-pyrazole-xanthine core, underscores the importance of this structural feature. [] The varying substituents on the pyrazole and acetamide moieties in these compounds provide valuable insights into the structure-activity relationships and their impact on adenosine receptor affinity and selectivity. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This series of 7,8-disubstituted theophylline derivatives, featuring a pyrazole ring at the 8th position, exhibited significant antioxidant and anti-inflammatory properties. [] Specifically, compounds with a phenylalyl radical at the 7th position showed potent inhibition of lipid peroxidation, exceeding the efficacy of Trolox, a vitamin E analog. []
  • Relevance: While the target compound, 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, features a pyrazole substituent at the 8th position and an alkyl chain at the 7th position, these methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates highlight the potential of modifying the substituents at these positions to modulate antioxidant and anti-inflammatory activities. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

  • Compound Description: [3H]Kf17837S is a radioligand that exhibits high selectivity for the adenosine A2A receptor. [] It demonstrates high affinity binding to rat striatal membranes, making it a useful tool for studying A2A receptors. []
  • Relevance: While structurally distinct from 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, [3H]Kf17837S highlights the importance of exploring various substitutions on the xanthine core for achieving selectivity towards specific adenosine receptor subtypes. []

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

  • Compound Description: Compound 1, containing chalcogenamide groups, demonstrated a significant weight-reducing effect in a study involving rats fed a high-fat diet. [] It led to a 12.17% weight reduction after one week of administration and a total reduction of 22.92% after two weeks, bringing the rats' weight close to that of the control group. []
  • Relevance: Although structurally distinct from 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, Compound 1, through its weight-reducing effects, highlights the potential of exploring diverse chemical scaffolds for addressing metabolic conditions like obesity, a potential area of interest given the research context surrounding xanthine derivatives and their therapeutic applications. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

  • Compound Description: Similar to Compound 1, this chalcogenamide-containing compound exhibited a weight-reducing effect in rats fed a high-fat diet. [] While not as pronounced as Compound 1, it led to an 8.02% weight reduction in the rats after two weeks of administration. []
  • Relevance: While structurally different from 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, Compound 2, along with Compound 1, emphasizes the potential of exploring diverse chemical structures beyond traditional xanthine derivatives for discovering new therapeutic agents for metabolic disorders, including obesity. []

Properties

CAS Number

1013990-19-6

Product Name

2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide

Molecular Formula

C23H27N7O3

Molecular Weight

449.515

InChI

InChI=1S/C23H27N7O3/c1-14-15(2)26-30(16(14)3)22-25-20-19(21(32)29(13-18(24)31)23(33)27(20)4)28(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10H,8,11-13H2,1-4H3,(H2,24,31)

InChI Key

DTOOLEXMRYDGEF-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.